5-Bromo-8-iodoquinoline

Descripción general

Descripción

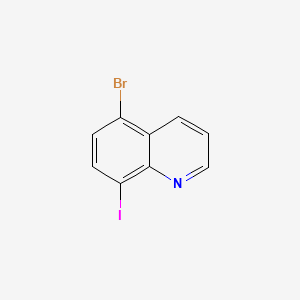

5-Bromo-8-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound this compound is characterized by the presence of bromine and iodine atoms at the 5th and 8th positions of the quinoline ring, respectively. This unique substitution pattern imparts distinct chemical and physical properties to the compound, making it valuable for various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-iodoquinoline typically involves the bromination and iodination of quinoline derivatives. One common method is the sequential halogenation of quinoline. Initially, quinoline is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The resulting 5-bromoquinoline is then subjected to iodination at the 8th position using iodine or an iodinating agent like iodine monochloride (ICl) in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to achieve high yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-8-iodoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium tert-butoxide, and palladium catalysts are commonly used.

Coupling Reactions: Palladium or copper catalysts, along with appropriate ligands, are employed in cross-coupling reactions.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups such as amino, hydroxyl, and alkyl groups.

Aplicaciones Científicas De Investigación

5-Bromo-8-iodoquinoline has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and antiviral drugs.

Biological Studies: It serves as a probe in biological studies to investigate the interactions of quinoline derivatives with biological targets.

Material Science: The compound is utilized in the development of organic semiconductors and other advanced materials.

Chemical Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules and natural products.

Mecanismo De Acción

The mechanism of action of 5-Bromo-8-iodoquinoline involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the quinoline ring can intercalate with DNA, affecting its replication and transcription processes. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

5-Bromoquinoline: Lacks the iodine atom at the 8th position, resulting in different chemical properties and reactivity.

8-Iodoquinoline: Lacks the bromine atom at the 5th position, leading to variations in its chemical behavior.

5-Chloro-8-iodoquinoline:

Uniqueness

5-Bromo-8-iodoquinoline is unique due to the presence of both bromine and iodine atoms, which impart distinct electronic and steric effects. These effects can enhance the compound’s reactivity and binding affinity in various chemical and biological contexts, making it a valuable tool in scientific research.

Actividad Biológica

5-Bromo-8-iodoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the molecular formula C₉H₅BrI, featuring a quinoline core with bromine and iodine substituents. The presence of these halogens enhances the compound's reactivity and biological activity.

Biological Activities

1. Antimicrobial Activity

Research has shown that derivatives of quinoline compounds, including this compound, exhibit notable antimicrobial properties. A study indicated that compounds containing the 8-hydroxyquinoline nucleus could effectively inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some derivatives were significantly lower than those for standard antibiotics like ciprofloxacin, suggesting a potential for developing new antibacterial agents .

2. Anticancer Properties

The anticancer activity of this compound derivatives has been investigated in several studies. For instance, compounds derived from the quinoline scaffold demonstrated potent cytotoxic effects against various cancer cell lines, such as HeLa and MCF-7. The IC50 values ranged from 5 to 19 µM, indicating a higher potency compared to traditional chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of this compound Derivatives

| Cell Line | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|

| HeLa | 5–19 | More potent |

| MCF-7 | 7–49 | More potent |

| A549 | 10–30 | More potent |

| A2780 | 10–38 | More potent |

3. Mechanism of Action

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that its biological effects may be linked to its ability to interact with specific molecular targets within cells. For example, studies on related quinoline compounds suggest that they may inhibit enzymes involved in cellular proliferation or induce apoptosis through mitochondrial dysfunction .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various quinoline derivatives against resistant bacterial strains. The results showed that this compound exhibited significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, with MIC values lower than those of conventional treatments .

Case Study 2: Anticancer Activity

In a comparative study involving multiple cancer cell lines, derivatives of this compound were found to induce apoptosis more effectively than cisplatin. The study highlighted the potential for these compounds to be developed as novel anticancer agents due to their selective toxicity towards cancer cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-8-iodoquinoline, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves sequential halogenation of isoquinoline derivatives. Bromination using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in CCl₄ under reflux achieves regioselective bromination at the 5-position . Subsequent iodination can be performed using iodine in the presence of HNO₃/H₂SO₄ at 60°C. Purification via column chromatography (silica gel, dichloromethane/diethyl ether gradient) followed by recrystallization yields >98% purity . Key parameters:

| Step | Reagents/Conditions | Yield | Purity Method |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, reflux | 85% | Column chromatography |

| Iodination | I₂, HNO₃/H₂SO₄, 60°C | 78% | Recrystallization |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use (500 MHz, DMSO-d₆) to confirm substitution patterns: δ 8.12–9.78 ppm for aromatic protons, with coupling constants () distinguishing adjacent substituents . High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺: 334.883). X-ray crystallography resolves halogen positioning in ambiguous cases .

Advanced Research Questions

Q. How do bromine and iodine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The iodine atom’s polarizability enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), while bromine allows sequential functionalization. For example:

- Use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C for Suzuki coupling at the 8-iodo position .

- Bromine at the 5-position can undergo Buchwald-Hartwig amination with Pd₂(dba)₃/Xantphos (yield: 70–85%) .

Q. How can researchers resolve contradictions in biological activity data for halogenated quinolines?

- Methodological Answer : Discrepancies in antimicrobial assays often arise from differences in:

- Strain specificity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models.

- Assay conditions : Standardize MIC protocols using CLSI guidelines (e.g., Mueller-Hinton broth, 18–24 hr incubation) .

- Control compounds : Include ciprofloxacin (for bacteria) and fluconazole (for fungi) to validate assay sensitivity .

Q. What strategies optimize regioselectivity in nucleophilic substitutions on this compound?

- Methodological Answer :

- Solvent effects : Use DMF for SNAr reactions at the 8-iodo position (activated by electron-withdrawing quinoline ring) .

- Directing groups : Introduce a nitro group at the 3-position to steer nucleophiles to the 5-bromo site via steric hindrance .

- Temperature control : Lower temperatures (0–5°C) favor substitution at iodine due to kinetic control .

Q. Data Analysis & Experimental Design

Q. How should researchers design stability studies for this compound under varying conditions?

- Methodological Answer :

- Thermal stability : Perform thermogravimetric analysis (TGA) at 10°C/min to 300°C; observe decomposition >200°C .

- Light sensitivity : Store solutions in amber vials; monitor UV-Vis spectra (λ = 270 nm) over 72 hours to detect photodegradation .

- pH stability : Test in buffers (pH 2–12) for 24 hours; HPLC analysis (C18 column, acetonitrile/H₂O) quantifies degradation products .

Q. What computational methods predict the electronic effects of halogen substitution in this compound?

- Methodological Answer :

- DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to map electrostatic potential surfaces (EPS). Iodine shows lower electron density, favoring electrophilic attacks .

- Hammett constants : σₚ values (Br: +0.23, I: +0.18) predict meta-directing effects in electrophilic substitutions .

Propiedades

IUPAC Name |

5-bromo-8-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrIN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQMGUTXYQVVMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682010 | |

| Record name | 5-Bromo-8-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257664-92-8 | |

| Record name | 5-Bromo-8-iodoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257664-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-8-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.